![molecular formula C9H9ClN2OS B2977112 N-[(4-chlorophenyl)carbamothioyl]acetamide CAS No. 21258-14-0](/img/structure/B2977112.png)
N-[(4-chlorophenyl)carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-chlorophenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C9H9ClN2OS . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-[(4-chlorophenyl)carbamothioyl]acetamide” is characterized by the presence of a carbamothioyl group attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C17H18ClN3O3S/c1-23-14-8-3-11 (9-15 (14)24-2)10-16 (22)20-21-17 (25)19-13-6-4-12 (18)5-7-13/h3-9H,10H2,1-2H3, (H,20,22) (H2,19,21,25) .Physical And Chemical Properties Analysis
“N-[(4-chlorophenyl)carbamothioyl]acetamide” has a molecular weight of 228.699 Da . It is a solid substance . The IUPAC name for this compound is N- (4-chlorophenyl)-2- [ (3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide .Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Spectroscopic Studies
N-[(4-chlorophenyl)carbamothioyl]acetamide and its analogs have been synthesized and studied for their vibrational spectra and electronic properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. They also exhibit notable non-linear optical (NLO) activity, making them candidates for photovoltaic applications (Mary et al., 2020).
Complex Formation with Nickel and Copper
Research on 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, which are structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide, has led to the synthesis of nickel and copper complexes. These complexes, characterized by spectroscopic methods, suggest potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).
Antibacterial Activity
Compounds structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide have been evaluated for their antibacterial activity. For instance, derivatives such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Desai et al., 2008).
Therapeutic Applications
A novel anilidoquinoline derivative structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide showed significant antiviral and antiapoptotic effects in vitro, with promising results in treating Japanese encephalitis in a mouse model. This highlights the therapeutic potential of such compounds in antiviral treatments (Ghosh et al., 2008).
Insecticidal Applications
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, closely related to N-[(4-chlorophenyl)carbamothioyl]acetamide, have been synthesized and shown to possess insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of these compounds in agricultural pest control (Rashid et al., 2021).
Safety And Hazards
The safety information for “N-[(4-chlorophenyl)carbamothioyl]acetamide” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWVBNQTOJUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(4-chlorophenyl)thiourea | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

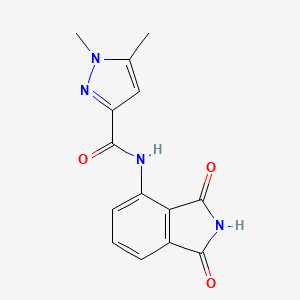
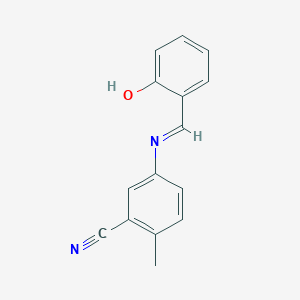
![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)
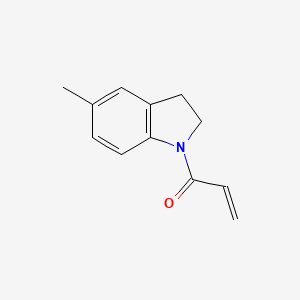
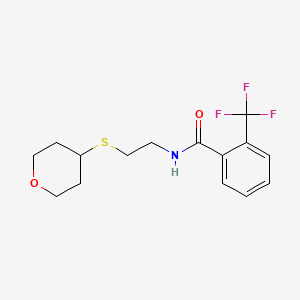
![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)
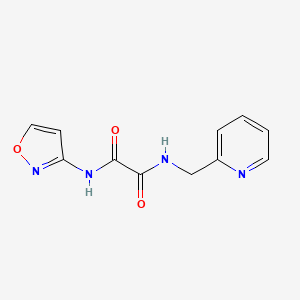
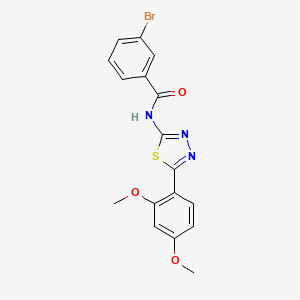
![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)
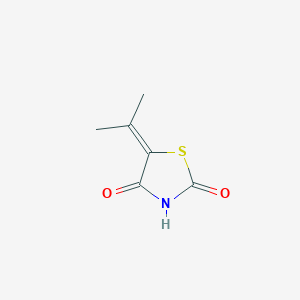
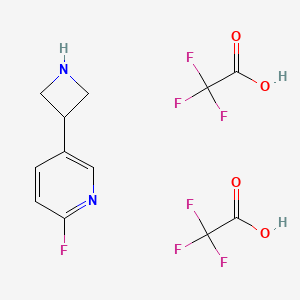
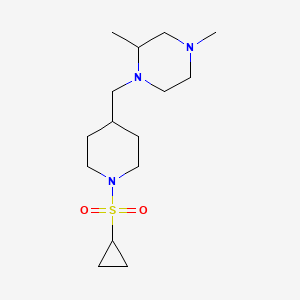
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)